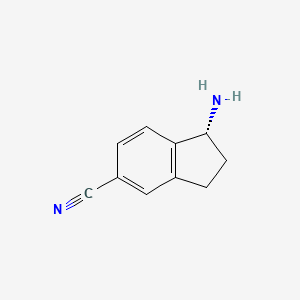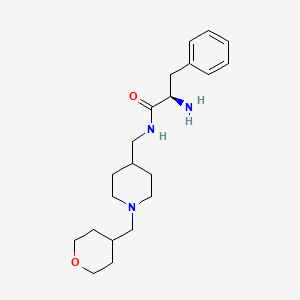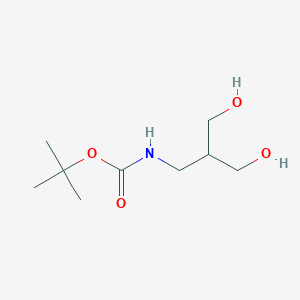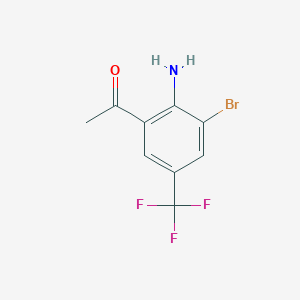
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring substituted with a 2-chloroethyl group and two phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylurea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Substituted imidazolidine derivatives.
Oxidation: Oxidized imidazolidine compounds.
Reduction: Reduced imidazolidine derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with biological molecules, leading to various effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions. This interaction can result in the inhibition of cellular processes, making it a candidate for anticancer and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Carmustine: An alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Lomustine: Another alkylating agent with similar properties to carmustine, used in the treatment of brain tumors and lymphomas.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Uniqueness
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which allows for targeted interactions with biological molecules. Its imidazolidine ring and chloroethyl group provide distinct reactivity patterns compared to other alkylating agents, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
54742-84-6 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22) |
InChI Key |
YBLGUFGVHJZCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)

![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)

![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)







![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
